1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a benzothiophene moiety, a thiolane ring, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through relevant electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and suitable carbonyl compounds.
Introduction of the Diazepane Ring: This step may involve the reaction of a suitable amine with a dihalide to form the diazepane ring.
Attachment of the Thiolane Ring: This can be done through nucleophilic substitution reactions where a thiolane precursor is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-2-carbonyl derivatives: Compounds with similar benzothiophene structures.
Thiolan-3-yl derivatives: Compounds featuring the thiolane ring.
1,4-Diazepane derivatives: Compounds with the diazepane ring.
Uniqueness
1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the combination of these three distinct moieties, which may confer unique chemical and biological properties compared to compounds with only one or two of these features.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYSUKZAZMUUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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